Boc-beta-hoala(3-benzothienyl)-oh
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(1-benzothiophen-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUFHPBCNHYEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Boc Beta Hoala 3 Benzothienyl Oh
Stereoselective Synthesis Routes to Boc-beta-hoala(3-benzothienyl)-oh
The synthesis of specific stereoisomers of this compound is crucial for its application in the development of biologically active molecules.
Enantioselective Preparation of Boc-(R)-3-amino-4-(3-benzothienyl)-butyric acid
Boc-(R)-3-amino-4-(3-benzothienyl)-butyric acid is recognized as a significant intermediate in organic synthesis, particularly for producing active molecules like drugs and pesticides. chembk.com The preparation typically involves a multi-step reaction sequence. chembk.com One common method involves the reaction of (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base like sodium hydroxide. This process aims to achieve high purity and yield, which is essential for its use in industrial production. google.com
Synthetic Strategies for Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid
The (S)-enantiomer, Boc-(S)-3-amino-4-(3-benzothienyl)-butyric acid, is also a valuable building block in chemical synthesis. echemi.comlookchem.com Its synthesis can be achieved through various routes, often starting from commercially available precursors. The CAS number for this specific enantiomer is 270063-45-1. echemi.comlookchem.comequationchemical.com
Chiral Pool Approaches in this compound Synthesis
Chiral pool synthesis utilizes readily available enantiomerically pure natural products as starting materials. While specific examples for this compound are not detailed in the provided search results, this strategy is a common approach for synthesizing chiral molecules. For instance, organocatalytic methods, such as those using proline, have been employed in the synthesis of other chiral butenolides, demonstrating the potential of such strategies for related compounds. mdpi.com
Protection Group Chemistry in the Synthesis of this compound Derivatives
Protecting groups are essential in peptide synthesis and other complex organic transformations to prevent unwanted side reactions. proprep.com
Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used Nα-amino protecting group in peptide synthesis. proprep.comnih.gov Its primary function is to shield the amine group of an amino acid from participating in unintended reactions during the coupling of amino acids to form a peptide chain. proprep.com
Key characteristics of the Boc protecting group:
Acid Labile: The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.compeptide.com This allows for selective deprotection without affecting other protecting groups that are stable to acid. peptide.com
Stability: It is stable to basic conditions, catalytic hydrogenation, and other reduction methods, providing a degree of orthogonality in synthetic strategies. creative-peptides.com
Application in Solid-Phase Peptide Synthesis (SPPS): The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme is a common strategy in SPPS. peptide.com In this approach, the Boc group temporarily protects the N-terminus, while more permanent benzyl-based groups protect reactive side chains. peptide.com
Mechanism of Boc Deprotection:
The removal of the Boc group with TFA generates a tert-butyl cation. peptide.com This cation can react with nucleophilic amino acid residues like tryptophan, cysteine, or methionine, leading to undesired byproducts. To prevent this, scavengers such as dithioethane are often added to the cleavage solution. peptide.com
Exploration of Alternative Protecting Groups for Orthogonal Synthesis
Orthogonal protection is a strategy that employs multiple protecting groups that can be removed under distinct conditions without affecting each other. fiveable.meiris-biotech.de This allows for precise control over multi-step syntheses of complex molecules like peptides. fiveable.menih.gov
Common Orthogonal Protecting Group Pairs:
| Protecting Group 1 | Protecting Group 2 | Deprotection Condition for Group 1 | Deprotection Condition for Group 2 |
| Boc | Fmoc | Acidic (e.g., TFA) creative-peptides.com | Basic (e.g., piperidine) creative-peptides.com |
| Alloc | Allyl | Palladium catalysis fiveable.me | Varies |
| Bn | Cbz | Hydrogenolysis libretexts.org | Varies |
| Dde | Fmoc | Hydrazine sigmaaldrich.com | Basic (e.g., piperidine) sigmaaldrich.com |
Examples of Alternative Protecting Groups:
Fmoc (9-Fluorenylmethyloxycarbonyl): This is a base-labile protecting group, often used in conjunction with acid-labile side-chain protecting groups like tert-butyl (tBu). iris-biotech.de The Fmoc/tBu strategy is a widely used orthogonal approach in SPPS. iris-biotech.de
Cbz (Benzyloxycarbonyl): Also known as the Z group, it is commonly used in solution-phase peptide synthesis and can be removed by hydrogenolysis. peptide.com
Dde (N-1-(4,4-Dimethyl-2,6-dioxohexyl)ethyl): This group is stable to both TFA and piperidine (B6355638) and can be selectively removed with hydrazine, making it useful for synthesizing branched or cyclic peptides. creative-peptides.comsigmaaldrich.com
Mtt (4-Methyltrityl): An acid-labile group that can be removed under milder acidic conditions than the Boc group, allowing for selective deprotection. sigmaaldrich.com
The choice of protecting groups is critical for the successful synthesis of complex peptides and other organic molecules, enabling the selective modification of different functional groups within the same molecule. fiveable.menih.gov
Chemical Reactivity and Derivatization Strategies for this compound
The chemical reactivity of this compound is primarily centered around its three key functional components: the carboxylic acid moiety, the benzothienyl side chain, and the Boc-protected amino group. Each of these sites offers distinct opportunities for chemical modification, allowing for the synthesis of a diverse array of derivatives.
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for a variety of chemical transformations, most notably esterification and amidation. These reactions are fundamental to the incorporation of this compound into larger molecular frameworks, such as peptides or small molecule drug candidates.
Esterification: The carboxylic acid can be readily converted to its corresponding ester under various conditions. Standard methods include Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, or reaction with alkyl halides in the presence of a base. For more sensitive substrates, milder methods employing reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can be utilized.
Amide Bond Formation (Peptide Coupling): A crucial reaction for this compound is its coupling with amines to form amide bonds, a cornerstone of peptide synthesis. wikipedia.orgorganic-chemistry.org This transformation requires the activation of the carboxylic acid, which can be achieved using a wide range of coupling reagents. The choice of reagent is often critical to ensure high yields and minimize racemization. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, BOP), and uronium salts (e.g., HBTU, HATU). The selection of the appropriate coupling reagent and additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), depends on the specific amino acid being coupled and the desired reaction conditions.
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | DCC, EDC | Widely used, cost-effective; can lead to side products and racemization if not used with additives. |
| Phosphonium Salts | PyBOP, BOP | High coupling efficiency, low racemization; byproducts can be problematic. |
| Uronium Salts | HBTU, HATU | Very efficient, fast reaction times, low racemization; generally preferred for difficult couplings. |
Modifications of the Benzothienyl Side Chain
The benzothiophene (B83047) ring system is an aromatic heterocycle that can undergo electrophilic substitution reactions. researchgate.net The position of substitution on the benzothiophene ring is influenced by the existing substitution pattern and the nature of the electrophile. For a 3-substituted benzothiophene, electrophilic attack can potentially occur at the 2-, 4-, 5-, 6-, or 7-positions. The electron-donating or -withdrawing nature of the substituents on the benzene (B151609) portion of the ring system will further direct the position of electrophilic attack.
Halogenation: Bromination of the benzothiophene ring can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. wku.edulibretexts.org The reaction conditions can be tuned to favor substitution at specific positions. The introduction of a halogen provides a handle for further functionalization through cross-coupling reactions.
Nitration: Nitration of the benzothiophene moiety can be accomplished using nitrating agents such as nitric acid in the presence of sulfuric acid or acetic anhydride. rsc.orgrsc.org The position of nitration is highly dependent on the reaction conditions and the existing substituents on the benzothiophene ring. rsc.orgrsc.org The nitro group can subsequently be reduced to an amino group, opening up further avenues for derivatization.
| Reaction | Reagent(s) | Potential Products |
| Bromination | N-Bromosuccinimide (NBS) | Mono- or di-brominated benzothienyl derivatives |
| Nitration | HNO₃ / H₂SO₄ | Mono-nitrobenzothienyl derivatives |
It is important to note that the reactivity of the benzothienyl side chain can be influenced by the other functional groups present in the molecule. The reaction conditions must be carefully chosen to avoid unwanted side reactions with the carboxylic acid or the Boc-protected amine.
Reactions at the Amino Group post-deprotection
The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the free amino group. This deprotection step is a critical gateway to a wide range of functionalization reactions at the nitrogen atom.
Boc Deprotection: The most common method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). Other acidic conditions, such as HCl in an organic solvent, can also be employed.
N-Acylation and N-Alkylation: Once the amine is deprotected, it can readily undergo acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. These reactions allow for the introduction of a wide variety of substituents at the amino terminus, further diversifying the molecular structure. For instance, after deprotection, the resulting β-homo-amino acid can be coupled with another protected amino acid to extend a peptide chain.
Integration of Boc Beta Hoala 3 Benzothienyl Oh in Peptide and Peptidomimetic Synthesis
Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-beta-hoala(3-benzothienyl)-oh
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble polymer support. ekb.egnih.gov The use of a Boc-protected β-amino acid like Boc-β-hoala(3-benzothienyl)-oh is compatible with the classic Boc/Bzl SPPS strategy. creative-peptides.comscientificlabs.ie In this approach, the Nα-Boc group serves as a temporary protecting group, which is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), at each cycle to allow for the coupling of the next amino acid in the sequence. creative-peptides.com
Coupling Efficiencies and Challenges in SPPS
Aggregation of the growing peptide chains, particularly with hydrophobic sequences, is another major challenge in SPPS that can be exacerbated by the presence of bulky, non-natural amino acids. ekb.eg Inter- or intra-chain β-sheet formation can render the N-terminus inaccessible, leading to incomplete coupling and the formation of deletion sequences. ekb.eg
To overcome these challenges, several strategies can be employed, as detailed in the table below.
Table 1: Strategies to Mitigate Challenges in SPPS with Bulky β-Amino Acids
| Challenge | Mitigation Strategy | Description |
| Steric Hindrance | Extended coupling times | Increasing the reaction time can allow for a higher percentage of sterically hindered residues to couple successfully. |
| Double coupling | Performing the coupling reaction twice before proceeding to the next deprotection step. | |
| Use of potent coupling agents | Reagents like HBTU, HATU, or TBTU in the presence of a base like DIPEA are often used to maximize acylation efficiency. | |
| Peptide Aggregation | Use of chaotropic salts | Adding salts like LiCl can disrupt secondary structure formation and improve solvation of the peptide chain. |
| High-temperature synthesis | Performing the synthesis at elevated temperatures can help to break up aggregates. | |
| Low-load resins | Using resins with a lower degree of functionalization can increase the distance between peptide chains, reducing intermolecular aggregation. nih.gov |
Segment Condensation Strategies with this compound
Segment condensation, or fragment condensation, is a powerful convergent strategy for the synthesis of long peptides. nih.gov This approach involves the synthesis of several smaller, protected peptide fragments which are then coupled together. For a peptide containing Boc-β-hoala(3-benzothienyl)-oh, a fragment could be synthesized that incorporates this residue, which is then coupled to another fragment on the solid support or in solution.
This strategy can be advantageous as the purification of intermediate fragments is often easier than the purification of the final, full-length crude peptide from a multitude of deletion and truncated sequences that can arise from stepwise synthesis. nih.gov Native Chemical Ligation (NCL) is a prominent fragment condensation technique where an N-terminal cysteine-containing peptide is ligated to a C-terminal thioester-containing peptide. nih.gov While direct examples involving Boc-β-hoala(3-benzothienyl)-oh are not prevalent, the principles of NCL could be applied by synthesizing a peptide-thioester fragment that includes this residue. nih.gov
Solution-Phase Synthesis of Peptides Containing this compound
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable method, particularly for large-scale synthesis or for complex peptides where on-resin aggregation is prohibitive. chemrxiv.orgnih.govekb.eg In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent. The general workflow involves coupling a Boc-protected amino acid (or peptide) to the free amine of another amino acid (or peptide) ester, followed by purification and then selective deprotection of either the N-terminus or C-terminus to allow for chain elongation. acs.org
The synthesis of a dipeptide containing Boc-β-hoala(3-benzothienyl)-oh would typically involve the following steps:
Activation of the carboxylic acid of Boc-β-hoala(3-benzothienyl)-oh using a coupling reagent (e.g., TBTU, DCC, or EDC). nih.govnih.gov
Reaction of the activated species with the amino group of a C-terminally protected amino acid ester (e.g., H-Ala-OMe).
Work-up and purification of the resulting protected dipeptide, often by extraction and chromatography.
A key advantage of solution-phase synthesis is that purification and characterization can be performed at each step, ensuring the quality of the peptide before proceeding. ekb.eg However, it is generally more labor-intensive and time-consuming than SPPS. nih.gov
Conformational Control and Secondary Structure Induction in Beta-Peptides and Peptidomimetics
The incorporation of β-amino acids into peptides has profound effects on their structure. The additional methylene (B1212753) group in the backbone increases flexibility but also provides access to novel, stable secondary structures not typically observed in α-peptides. wikipedia.orgacs.orgnih.gov These unnatural oligomers, often termed "foldamers," can mimic the secondary structures of natural peptides and proteins, such as α-helices and β-sheets. nih.gov
Influence of Beta-Homoalanine on Peptide Helicity
β-peptides composed entirely of β-amino acids are known to form various stable helical structures, including the 10-helix, 12-helix, and 14-helix, named for the number of atoms in the hydrogen-bonded ring. wikipedia.orgnih.govacs.org The specific helical conformation adopted is dependent on the substitution pattern (β² vs. β³) and the nature of the side chains. wikipedia.orgnih.gov
The introduction of a single β-homoalanine residue into an α-peptide can act as a "helix-breaker" or, conversely, can stabilize specific turn structures depending on its position. When incorporated into α/β-peptides (peptides containing both α- and β-amino acids), β-amino acid residues can help to nucleate or stabilize helical folds that mimic the α-helix. nih.govnih.gov These heterogeneous backbones are particularly interesting as they can project side chains in a spatial arrangement that mimics the functional epitope of an α-helical protein domain, while benefiting from the proteolytic resistance conferred by the β-residues. nih.gov The bulky benzothienyl side chain of Boc-β-hoala(3-benzothienyl)-oh would be expected to have a significant influence on the conformational preferences of any peptide into which it is incorporated.
Design of Beta-Peptidic Peptidomimetics Exhibiting Defined Folds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as stability and bioavailability. wikipedia.org β-peptides and α/β-peptides are a major class of peptidomimetics. nih.govwikipedia.orgacs.org By strategically placing β-amino acids like β-hoala(3-benzothienyl)-oh within a sequence, it is possible to design molecules that fold into predetermined, stable three-dimensional structures. nih.govethz.ch
These defined folds can be engineered to present specific side chains in a precise orientation to interact with biological targets like protein surfaces or receptors. acs.orgnih.gov For example, α/β-peptides have been successfully designed to mimic the α-helical BH3 domains, which are crucial in regulating apoptosis, thereby inhibiting protein-protein interactions involved in cancer. nih.govnih.gov The design process often involves:
Scaffold Selection: Choosing a backbone pattern (e.g., all-β, or a specific α/β repeat) known to adopt a desired secondary structure (e.g., a 14-helix or an α-helix mimic). nih.gov
Side Chain Placement: Placing functional side chains onto the scaffold to replicate the "hot-spot" residues of a natural peptide ligand. The benzothienyl group, with its aromatic and hydrophobic character, could be used to mimic a phenylalanine or tryptophan residue in a protein-binding interface.
Conformational Reinforcement: Using cyclic or sterically demanding β-amino acids to further stabilize the desired fold. nih.gov
The use of Boc-β-hoala(3-benzothienyl)-oh provides a building block for this type of molecular engineering, offering the potential to create novel, stable, and biologically active peptidomimetics. ethz.ch
Impact of the Benzothienyl Group on Conformational Preferences
The incorporation of non-proteinogenic amino acids with unique side chains, such as Boc-β-homoalanine(3-benzothienyl)-OH, into peptide and peptidomimetic structures offers a powerful tool for influencing their conformational preferences. The benzothienyl moiety, a bulky and aromatic heterocyclic system, introduces specific steric and electronic features that can dictate the local and global folding of a peptide backbone. While direct, extensive research on peptides exclusively containing Boc-β-homoalanine(3-benzothienyl)-OH is limited, a comprehensive understanding of its conformational impact can be extrapolated from studies on analogous β-peptides bearing large, aromatic, and hydrophobic side chains.
The conformational behavior of peptides is largely governed by a delicate balance of non-covalent interactions, including hydrogen bonds, van der Waals forces, and solvophobic effects. The introduction of a benzothienyl group significantly modulates these interactions. Studies on β-peptides have demonstrated that the stability of secondary structures, such as helices and sheets, is highly dependent on the nature of the side chains. nih.gov The folding propensity is influenced by local torsional strains, interactions between the side chain and the peptide backbone, and long-range interactions between different side chains. nih.gov
Research on β-peptides featuring bulky aromatic side chains like β³-homophenylalanine and β³-homotryptophan has shown that these residues are well-tolerated within a 14-helical structure. nih.gov These large hydrophobic side chains were found to be either neutral or only slightly destabilizing to the helical fold, highlighting the robustness of the β-peptide backbone in accommodating such groups. nih.gov This suggests that the benzothienyl group of Boc-β-homoalanine(3-benzothienyl)-OH would likely be accommodated within a helical structure without significant disruption.
Furthermore, investigations into peptides containing naphthylalanine, another bicyclic aromatic amino acid, have revealed that these side chains can significantly stabilize β-hairpin structures through aromatic-aromatic interactions. researchgate.netnih.gov The geometry of these interactions, whether edge-to-face or stacked, was found to be dependent on the specific isomer of naphthylalanine used. researchgate.netnih.gov By analogy, the benzothienyl group, with its extended aromatic system, has the potential to engage in similar stabilizing π-π stacking or other non-covalent interactions with other aromatic residues within the peptide sequence. These interactions can act as crucial conformational constraints, favoring specific folded geometries.
The steric bulk of the benzothienyl group is also a critical factor. Large aromatic residues are known to favor β-strand conformations in proteins. wikipedia.org In the context of β-peptides, the increased size of the side chain can influence the local backbone geometry, potentially favoring more extended conformations to alleviate steric strain. The interplay between the hydrophobic nature of the benzothienyl group, which would favor burial within a folded structure, and its steric bulk, which might disfavor tight packing, will ultimately determine the conformational landscape of the peptide.
| Feature of Benzothienyl Group | Potential Conformational Impact | Basis of Inference |
| Bulky, Hydrophobic Nature | Tolerated in helical structures; may favor extended or β-strand-like conformations to minimize steric hindrance. | Analogy with β³-homophenylalanine, β³-homotryptophan, and general principles of protein folding. nih.govwikipedia.org |
| Extended Aromatic System | Can participate in stabilizing π-π stacking and other aromatic-aromatic interactions, potentially stabilizing turns or sheets. | Analogy with naphthylalanine-containing peptides. researchgate.netnih.gov |
| Heterocyclic Nature | Potential for specific electrostatic interactions with the peptide backbone or other side chains. | Inferences from molecular dynamics simulation principles. nih.gov |
Advanced Analytical Characterization of Boc Beta Hoala 3 Benzothienyl Oh and Its Derivatives
Chromatographic Purity Analysis and Quantitation
Chromatographic techniques are indispensable for determining the purity of synthetic amino acids and for the quantitation of the main component and any impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile, thermally labile compounds like Boc-beta-hoala(3-benzothienyl)-oh.
Typically, reverse-phase HPLC (RP-HPLC) is employed. This method separates compounds based on their hydrophobicity, with the non-polar stationary phase and a polar mobile phase. For this compound, a C18 column is a suitable choice for the stationary phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution.
While specific HPLC chromatograms for this compound are not widely published, data from suppliers for the analogous Boc-3-(3-benzothienyl)-L-alanine indicate a purity of ≥99% as determined by HPLC. The quantitation is typically performed using a UV detector, monitoring at a wavelength where the benzothienyl chromophore exhibits strong absorbance (e.g., around 230 nm). The percentage purity is calculated from the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Table 1: Representative HPLC Parameters for Purity Analysis of Boc-Amino Acids
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are crucial for confirming the chemical structure of the synthesized molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the protons of the tert-butoxycarbonyl (Boc) group (a singlet around 1.4 ppm), the protons of the benzothienyl ring (in the aromatic region, ~7.2-8.0 ppm), and the protons of the β-homoalanine backbone (the α-CH, β-CH₂, and γ-CH₂ protons). The chemical shifts and coupling patterns of the backbone protons are particularly important for confirming the β-amino acid structure.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals for this compound would include the carbonyl carbons of the carboxylic acid and the Boc group (in the range of 155-175 ppm), the quaternary carbon of the Boc group (around 80 ppm), the carbons of the benzothienyl ring, and the aliphatic carbons of the amino acid backbone.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28.5 |
| Boc C(CH₃)₃ | - | ~80.0 |
| Boc C=O | - | ~156.0 |
| Backbone α-CH₂ | ~2.5-2.7 (m, 2H) | ~35-40 |
| Backbone β-CH | ~4.1-4.3 (m, 1H) | ~45-50 |
| Backbone γ-CH₂ | ~3.1-3.3 (m, 2H) | ~30-35 |
| Benzothienyl C-H | ~7.2-8.0 (m, 5H) | ~120-140 |
| COOH | ~10-12 (br s, 1H) | ~175.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₇H₂₁NO₄S), the expected exact mass is approximately 335.42 g/mol . scbt.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, which can produce the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. Fragmentation analysis (MS/MS) of the parent ion can yield characteristic losses, such as the loss of the Boc group (100 Da) or the loss of the carboxylic acid group (45 Da), further confirming the structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| N-H (Amide) | Stretching | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2980 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C=O (Boc group) | Stretching | 1680-1700 |
| C=C (Aromatic) | Stretching | 1450-1600 |
Chiroptical Studies for Enantiomeric Purity and Absolute Configuration
Since this compound is a chiral molecule, establishing its enantiomeric purity and absolute configuration is critical. Chiroptical techniques, such as circular dichroism (CD) and specific rotation, are employed for this purpose.
Specific Rotation ([α]D): This is a measure of the rotation of plane-polarized light by a chiral compound in solution. The value is dependent on the compound, concentration, solvent, and temperature. A non-zero value indicates the presence of a single enantiomer in excess.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. The sign and magnitude of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the benzothienyl chromophore, can be used to determine the absolute configuration of the chiral center, often by comparison with structurally related compounds of known configuration or with theoretical calculations.
While specific chiroptical data for this compound is not published, it is a standard and necessary characterization step for such a compound to confirm its stereochemical integrity, which is vital for its intended use in stereospecific applications like peptide synthesis.
Research into the Biological Activity of Boc Beta Hoala 3 Benzothienyl Oh and Its Conjugates
Interactions with Biological Targets and Receptors
There is no publicly available scientific literature detailing the direct interaction of Boc-beta-hoala(3-benzothienyl)-oh or its derivatives with specific biological targets or receptors.
Receptor Binding Assays for Derivatives of this compound
A review of scientific databases reveals no published studies that have conducted receptor binding assays on derivatives of this compound. Consequently, no data on binding affinities or receptor selectivity for this specific compound or its conjugates can be provided.
Enzyme Inhibition Studies with Peptidomimetics Containing this compound
There are no specific enzyme inhibition studies in the public domain that report the use of peptidomimetics constructed with this compound. Therefore, data such as IC₅₀ or Kᵢ values for the inhibition of any specific enzymes are not available.
Exploration of Bioactivity in Cellular Systems
Investigations into the bioactivity of this compound constructs within cellular environments have not been reported in the accessible scientific literature.
Investigations of Protein Interactions
No research has been published that specifically investigates the interactions of proteins with constructs containing this compound. While β-peptides, in general, are studied for their ability to interfere with protein-protein interactions, no such studies have been documented for this particular compound.
Studies on Specific Cellular Pathways Modulated by this compound Constructs
There is no available research detailing the modulation of any specific cellular pathways by constructs derived from this compound.
Pharmacological Profile in in vitro Models
The in vitro pharmacological profile of this compound or its conjugates is not described in the current body of scientific literature. Information regarding its metabolic stability, cell permeability, or potential cytotoxicity in in vitro models is not available.
Assessment of Biological Stability against Proteolytic Degradation
The stability of peptide-based compounds against degradation by proteases is a critical factor in their potential as therapeutic agents. Standard peptides composed of α-amino acids are often rapidly broken down by enzymes such as trypsin and chymotrypsin, limiting their bioavailability and efficacy. Research into amino acid derivatives, particularly those incorporating β-amino acids like this compound, has focused on overcoming this limitation.
Peptides that are constructed entirely or partially of homologated amino acids (i.e., β-amino acids) demonstrate a markedly superior stability profile when exposed to a multitude of peptidases. nih.gov The fundamental structural difference of β-amino acids, which have an additional carbon atom in their backbone compared to α-amino acids, renders the peptide bonds they form resistant to recognition and cleavage by standard proteases. nih.gov Studies have shown that even significant efforts to hydrolyze β-β peptide bonds with common proteolytic enzymes have been largely unsuccessful. nih.gov
The inclusion of β-amino acids at either the N-terminus or C-terminus of a peptide chain has been shown to significantly reduce non-specific degradation. nih.gov For instance, the presence of a C-terminal β-amino acid can effectively shield a peptide from degradation by carboxypeptidases. nih.gov Similarly, the N-terminal Boc (tert-butoxycarbonyl) protecting group on this compound provides an additional layer of stability by blocking access for aminopeptidases, which require a free N-terminal amine for their activity. nih.gov
While peptides composed exclusively of β-amino acids are exceptionally stable, mixed α,β-peptides can sometimes be degraded, albeit at a much slower rate than pure α-peptides. nih.gov This allows for the potential to "tune" the stability of a peptide therapeutic. nih.gov However, for a single, protected β-amino acid derivative such as this compound, the inherent resistance of its structure to enzymatic action is the dominant factor. Its stability is expected to be high, preventing rapid clearance by proteolytic enzymes in a biological environment.
Table 1: Representative Proteolytic Stability of Peptides Containing α- vs. β-Amino Acids
| Compound/Peptide Type | Modifying Group | Enzyme Exposure | Result | Reference |
| Typical α-Peptide | None | Trypsin, Chymotrypsin | Rapid Degradation | nih.gov |
| Peptide with N-terminal amine | None | Exopeptidases | High Degradation | nih.gov |
| Peptide with C-terminal β-Amino Acid | C-βA | Exopeptidases | Significantly Reduced Degradation | nih.gov |
| Peptide with N-terminal Acetylated β-Amino Acid | Ac-βA | Exopeptidases | Significantly Reduced Degradation | nih.gov |
| Peptide with internal β-β bond | β-Amino Acid Backbone | Various Proteases | No Cleavage Observed | nih.gov |
Membrane Permeability Studies of Derivatives
The ability of a compound to pass through cellular membranes is essential for its biological activity. Membrane permeability is influenced by several physicochemical properties, including hydrophobicity, charge, size, and the number of hydrogen bond donors and acceptors. For amino acid derivatives, these factors can be modified to enhance passive diffusion across the lipid bilayer of cell membranes.
The parent compound, this compound, possesses structural features conducive to membrane permeability. The benzothienyl side chain is a large, hydrophobic moiety. Hydrophobic amino acids have been shown to be up to 100 times more permeable than their hydrophilic counterparts, as their lipid-soluble nature facilitates partitioning into the membrane. nih.govdeepdyve.com Furthermore, the N-terminal amino group is protected by a Boc group. This modification is critical as it masks a charged group and a hydrogen bond donor. Research has consistently shown that reducing the number of hydrogen bond donors by masking them can significantly improve membrane permeation, even for molecules that are large and complex. acs.org
Studies on various amino acids and their derivatives have established clear structure-permeability relationships. The permeability coefficients (P) for many neutral or hydrophobic amino acids are significantly higher than for charged or polar ones. nih.govdeepdyve.com For example, modifying a molecule to mask charged groups and increase its neutrality can dramatically enhance its permeation rate. nih.govacs.org
Table 2: Influence of Physicochemical Properties on Membrane Permeability of Amino Acid Derivatives
| Compound Class | Key Feature | Expected Permeability (P) | Rationale | Reference |
| Hydrophilic Amino Acids | Polar/Charged Side Chains | Low (e.g., 10⁻¹² cm/s) | Low partition into lipid bilayer | nih.govdeepdyve.com |
| Hydrophobic Amino Acids | Non-polar Side Chains | High (e.g., 10⁻¹⁰ cm/s) | Favorable partition into lipid bilayer | nih.govdeepdyve.com |
| Peptides with Free Termini | Charged NH₃⁺ and COO⁻ | Low | High hydrogen bonding, charged | acs.org |
| This compound | Hydrophobic side chain, Boc-protected amine | High | Increased hydrophobicity, masked H-bond donor | nih.govdeepdyve.comacs.org |
| Esterified Derivatives | Masked Carboxyl Group | Very High | Further reduction in H-bond donors and charge | acs.org |
Compound Nomenclature
| Abbreviation / Common Name | Full Chemical Name |
| This compound | N-tert-butoxycarbonyl-β-homo-3-(3-benzothienyl)-L-alanine |
| α-Peptide | A peptide composed of α-amino acids |
| β-Peptide | A peptide composed of β-amino acids |
| α-Amino Acid | An amino acid with the amino and carboxyl groups attached to the same carbon atom (the α-carbon) |
| β-Amino Acid | An amino acid with the amino group bonded to the β-carbon, one atom away from the carboxyl group |
| Trypsin | A serine protease found in the digestive system |
| Chymotrypsin | A digestive enzyme component of pancreatic juice |
| Boc | tert-butoxycarbonyl |
Computational Chemistry and Molecular Modeling Studies of Boc Beta Hoala 3 Benzothienyl Oh
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For a flexible molecule like "Boc-beta-hoala(3-benzothienyl)-oh," understanding its conformational landscape is a critical first step in predicting its properties.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) methods offer a computationally efficient approach to explore the vast conformational space of flexible molecules. These methods treat molecules as a collection of atoms held together by springs, with potential energy functions describing bond stretching, angle bending, torsional rotations, and non-bonded interactions.
A systematic conformational search of "this compound" can be performed using force fields such as AMBER or CHARMM. This process would involve rotating the rotatable bonds, including those in the beta-amino acid backbone and the linkage to the benzothienyl group, to generate a multitude of possible conformations. Each conformation is then subjected to energy minimization to identify local energy minima.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how "this compound" explores its conformational space at a given temperature. An MD simulation would typically be run for several nanoseconds to ensure adequate sampling of the conformational landscape. Analysis of the MD trajectory can identify the most populated conformational clusters and the transitions between them. For instance, theoretical studies on beta-amino acids suggest that they can adopt folded structures, and MD simulations could elucidate the stability of such folds in "this compound". scirp.org Ab initio molecular dynamics could also be employed to model ionization processes and subsequent molecular formation, as has been demonstrated for other aromatic molecules. nih.gov
Illustrative Data Table: Key Torsional Angles and Relative Energies from a Hypothetical Molecular Mechanics Search
| Conformer ID | Dihedral Angle 1 (N-Cβ-Cα-C) (°) | Dihedral Angle 2 (Cβ-Cα-C-O) (°) | Relative Energy (kcal/mol) |
| 1 | -165 | 175 | 0.00 |
| 2 | 60 | 178 | 1.25 |
| 3 | -65 | -60 | 2.10 |
| 4 | 180 | 62 | 2.85 |
Disclaimer: The data in this table is illustrative and generated for demonstrative purposes based on general principles of conformational analysis of beta-amino acids. It does not represent experimentally verified data for this compound.
Quantum Chemical Calculations for Optimized Geometries
To obtain more accurate geometries and relative energies of the low-energy conformers identified through molecular mechanics, quantum chemical calculations are employed. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are a popular choice for molecules of this size, offering a good balance between accuracy and computational cost. scirp.orgresearchgate.net
The geometries of the most stable conformers from the MM search are used as starting points for DFT optimization. These calculations provide a more precise description of the electronic structure and can account for subtle electronic effects that are not explicitly treated in molecular mechanics. The optimized geometries can then be used for further analysis, such as calculating vibrational frequencies to confirm that they are true energy minima and to obtain thermodynamic properties. Theoretical studies on similar beta-amino acids have utilized both Hartree-Fock and DFT methods to investigate conformational energies and the effects of solvation. scirp.org
Ligand-Target Docking and Molecular Recognition Principles
A primary goal in studying a molecule like "this compound" is to predict its potential biological targets. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Prediction of Binding Modes with Potential Biological Receptors
The benzothiophene (B83047) moiety is a known pharmacophore present in various biologically active compounds, including selective estrogen receptor modulators (SERMs). wikipedia.org Therefore, a plausible starting point for docking studies would be to investigate the binding of "this compound" to the ligand-binding domains of nuclear receptors or other enzymes known to interact with benzothiophene derivatives. For example, docking studies have been performed on benzothiophene derivatives targeting the CB2 cannabinoid receptor and 5-HT1A serotonin (B10506) receptors. nih.govnih.gov
The docking process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and scoring the different poses based on a scoring function that estimates the binding affinity. The Boc-protecting group, being bulky, would likely have a significant influence on the possible binding modes. The beta-amino acid backbone allows for different spatial arrangements of the benzothienyl group and the carboxylic acid compared to a standard alpha-amino acid, potentially leading to unique interactions with a target protein.
Illustrative Data Table: Hypothetical Docking Scores against a Kinase Target
| Ligand | Docking Score (kcal/mol) | Predicted Interacting Residues |
| This compound | -8.5 | Lys72, Glu91, Leu144 |
| Reference Inhibitor | -9.2 | Lys72, Asp165, Met145 |
Disclaimer: The data in this table is illustrative and based on general principles of molecular docking. It does not represent experimentally verified data.
Analysis of Non-Covalent Interactions
Once a plausible binding mode is identified, a detailed analysis of the non-covalent interactions between "this compound" and the receptor is crucial for understanding the molecular basis of recognition. These interactions can include:
Hydrogen Bonds: The carboxylic acid group and the amide in the backbone can act as hydrogen bond donors and acceptors. The benzothiophene sulfur atom can also act as a weak hydrogen bond acceptor.
Hydrophobic Interactions: The benzothienyl group and the tert-butyl group of the Boc protecting group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
π-Interactions: The aromatic benzothiophene ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions with positively charged residues like lysine (B10760008) or arginine. nih.gov
Tools like the Atoms In Molecules (AIM) theory can be used to characterize these weak interactions. researchgate.netulisboa.pt The nature and strength of these interactions are critical for binding affinity and selectivity. Theoretical studies on benzochalcogenadiazoles have highlighted the importance of chalcogen bonds and other non-covalent interactions in molecular recognition. nih.gov
De Novo Design and Virtual Screening of Derivatives of this compound
Based on the understanding of the conformational preferences and potential binding modes of "this compound," computational methods can be used to design and screen libraries of derivatives with improved properties.
De novo design algorithms can be used to grow new molecules within the constraints of a target binding site, using fragments of "this compound" as a starting point. nih.gov This can lead to the generation of novel scaffolds with potentially higher affinity or better selectivity.
Virtual screening involves computationally evaluating large libraries of compounds to identify those that are most likely to bind to a target receptor. nih.govu-strasbg.fr A library of derivatives of "this compound" could be created by systematically modifying different parts of the molecule, such as:
The Benzothiophene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions to modulate electronic properties and steric interactions.
The Beta-Amino Acid Backbone: Exploring different stereochemistries or adding substituents to the backbone.
The Carboxylic Acid: Converting it to an ester or an amide to alter its hydrogen bonding capacity and pharmacokinetic properties.
The Boc-Protecting Group: Replacing it with other protecting groups or removing it to expose the free amine, which could then be further functionalized.
These virtual libraries can then be docked into the target binding site, and the top-ranking compounds can be prioritized for synthesis and experimental testing. This iterative cycle of design, screening, and testing is a powerful strategy in modern drug discovery. researchgate.netmdpi.com
Future Directions and Emerging Research Applications
Development of Novel Scaffolds Incorporating Boc-beta-hoala(3-benzothienyl)-oh
The benzothienyl group of this compound serves as a valuable component in the construction of novel molecular scaffolds. chemimpex.com These scaffolds can act as foundational structures for the development of new therapeutic agents. The unique steric and electronic properties of the benzothienyl ring can influence the binding affinity and selectivity of the resulting molecules to their biological targets. chemimpex.com
Research in this area focuses on utilizing this compound in multicomponent reactions and solid-phase synthesis to generate diverse libraries of compounds. These libraries can then be screened for biological activity against various targets, including enzymes and receptors implicated in diseases such as cancer. chemimpex.com The ability to readily incorporate this amino acid allows for the systematic exploration of chemical space around a core scaffold, facilitating the identification of lead compounds with improved pharmacological profiles.
| Compound ID | Scaffold Type | Synthetic Method | Potential Application |
| BTH-Scaffold-01 | Benzodiazepine derivative | Multi-step solution-phase synthesis | CNS disorders |
| BTH-Scaffold-02 | Peptidomimetic macrocycle | Solid-phase synthesis and cyclization | Enzyme inhibition |
| BTH-Scaffold-03 | Heterocyclic conjugate | Convergent synthesis | Anticancer agents |
This table presents hypothetical examples of novel scaffolds that could be developed using this compound, based on common synthetic strategies in medicinal chemistry.
Integration into Macrocyclic and Constrained Peptide Architectures
The inherent flexibility of linear peptides often limits their therapeutic potential due to poor stability and reduced binding affinity. nih.gov Constraining the peptide backbone into a macrocyclic or otherwise rigidified structure is a proven strategy to overcome these limitations. nih.gov this compound is a valuable building block for creating such constrained peptides.
The incorporation of this bulky, aromatic amino acid can induce specific turns and conformations in the peptide chain, pre-organizing it for optimal interaction with its target. The benzothienyl side chain can also engage in specific interactions with the target protein, further enhancing binding affinity and selectivity. Researchers are exploring the use of this compound in the synthesis of cyclic peptides and stapled peptides aimed at inhibiting protein-protein interactions, which are challenging targets in drug discovery.
| Peptide Name | Architecture | Target | Biological Effect |
| BTH-CycPep-1 | Head-to-tail cyclic peptide | Grb2 SH2 domain | Inhibition of protein-protein interaction |
| BTH-Stapled-1 | All-hydrocarbon stapled peptide | p53/MDM2 interaction | Disruption of oncogenic interaction |
| BTH-Loop-1 | Beta-hairpin mimetic | Integrin receptor | Modulation of cell adhesion |
This table provides illustrative examples of how this compound could be integrated into different constrained peptide architectures to target various biological pathways.
Advanced Material Science Applications of this compound Conjugates
The applications of this compound extend beyond therapeutics into the realm of material science. The benzothienyl group can impart useful photophysical or electronic properties to materials when the amino acid is conjugated to polymers or other macromolecules.
Current research is investigating the synthesis of polymers incorporating this compound for applications in areas such as organic electronics and biomaterials. For instance, the incorporation of this amino acid into biodegradable polymers could enhance their mechanical properties and provide a means for drug conjugation and controlled release. The aromatic nature of the benzothienyl group may also be exploited for the development of novel sensors or imaging agents.
| Conjugate Type | Polymer Backbone | Potential Application | Key Property |
| BTH-Polymer-1 | Poly(lactic-co-glycolic acid) (PLGA) | Drug delivery vehicle | Enhanced hydrophobicity and drug loading |
| BTH-Polymer-2 | Polythiophene | Organic semiconductor | Modified electronic properties |
| BTH-Hydrogel-1 | Poly(ethylene glycol) (PEG) | Tissue engineering scaffold | Tunable mechanical stiffness and cell adhesion |
This table illustrates the potential for creating advanced materials by conjugating this compound with different polymer backbones, leading to a range of functional properties.
Q & A
Q. What are the key physicochemical properties and identification parameters of Boc-β-homoala(3-benzothienyl)-OH?
The compound is identified by CAS No. 111139-55-0, molecular formula C₁₁H₁₁NO₂S, and molecular weight 221.28 g/mol. It is classified as a biochemical reagent with a sequence structure of H-β-(3-benzothienyl)-D-Ala-OH. Characterization should include HPLC purity analysis, NMR spectroscopy (¹H/¹³C), and mass spectrometry for structural confirmation. Proper storage requires dry conditions at room temperature (RT) to prevent degradation .
Q. What are the recommended handling and storage protocols to ensure stability?
Avoid dust formation during handling. Store in a cool, dry environment (RT) away from food products. No special fire protection is required, but CO₂, powder, or water spray are suitable extinguishing agents. Disposal must follow local regulations, with waste code 18 02 06 for laboratory chemicals .
Q. How is Boc-β-homoala(3-benzothienyl)-OH typically synthesized, and what are common impurities?
Synthesis often involves solid-phase peptide synthesis (SPPS) or solution-phase methods using Boc-protected intermediates. Key impurities include deprotected derivatives or byproducts from incomplete coupling. Purification via reverse-phase HPLC or flash chromatography is critical. Monitor for residual solvents (e.g., DMF) using GC-MS .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for incorporating Boc-β-homoala(3-benzothienyl)-OH into peptide chains?
Use coupling agents like HATU or HOBt in DMF or DCM, with DIEA as a base. Optimize molar ratios (1.5–2.0 equivalents of amino acid) and reaction times (2–4 hours) to minimize racemization. Monitor coupling efficiency via Kaiser test or LC-MS. For sterically challenging sequences, microwave-assisted synthesis at 50°C may improve yields .
Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?
Contradictions may arise from isotopic patterns (e.g., sulfur in benzothienyl groups) or solvent artifacts. Use high-resolution MS (HRMS) to confirm molecular ions and 2D NMR (HSQC, HMBC) to assign ambiguous signals. Cross-validate with X-ray crystallography if crystalline forms are obtainable .
Q. How do structural modifications (e.g., Boc-group removal or benzothienyl substitution) impact biological activity?
Deprotection of the Boc group (via TFA) exposes the amine for further functionalization. Substituting the benzothienyl moiety with other aromatic groups (e.g., phenyl, naphthyl) alters lipophilicity and receptor binding. Comparative studies using SPR or cellular assays (e.g., IC₅₀ in enzyme inhibition) are recommended to quantify structure-activity relationships .
Q. What methodologies assess environmental and toxicological risks of Boc-β-homoala(3-benzothienyl)-OH in laboratory settings?
While classified as non-hazardous, perform ecotoxicity assays (e.g., Daphnia magna immobilization) for aquatic impact. Use in silico tools like EPI Suite to predict biodegradability (persistence <60 days is favorable). For occupational exposure, implement air monitoring and PPE (gloves, lab coats) during bulk handling .
Data Contradiction and Reliability Analysis
Q. How should researchers address discrepancies in reported solubility or stability data?
Re-evaluate experimental conditions (e.g., solvent polarity, pH). For solubility, use standardized protocols (e.g., shake-flask method in PBS at 25°C). Stability studies under accelerated conditions (40°C/75% RH) with LC-UV tracking can identify degradation pathways. Cross-reference with peer-reviewed studies to validate findings .
Q. What statistical approaches validate reproducibility in synthetic yields across batches?
Apply ANOVA to compare yields from ≥3 independent syntheses. Use control charts to monitor critical parameters (e.g., temperature, reagent purity). For low-yield reactions (<50%), design of experiments (DoE) can identify influential factors (e.g., coupling time, solvent volume) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
